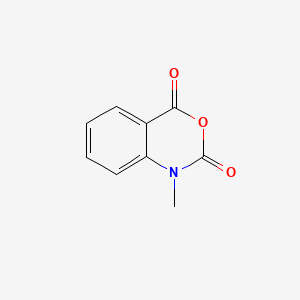

N-Methylisatoic anhydride

説明

structure given in first source; used to prepare N-methylanthranilyl (Mantyl) peptide derivatives

特性

IUPAC Name |

1-methyl-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-10-7-5-3-2-4-6(7)8(11)13-9(10)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJMRWDHBVCNLTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065036 | |

| Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10328-92-4 | |

| Record name | N-Methylisatoic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10328-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylisatoic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010328924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylisatoic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76087 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLISATOIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SWE4B4CY2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Methylisatoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

N-Methylisatoic anhydride (B1165640), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, is a versatile building block in organic chemistry.[1][2][3] Its preparation is of significant interest to researchers and process chemists. This technical guide provides a detailed overview of the primary synthesis mechanisms, complete with experimental protocols and quantitative data to facilitate laboratory application.

Core Synthesis Mechanisms

The synthesis of N-Methylisatoic anhydride is predominantly achieved through two well-established routes: the N-alkylation of isatoic anhydride and the cyclization of N-methylanthranilic acid.

N-Alkylation of Isatoic Anhydride

This widely utilized method involves the direct methylation of the nitrogen atom of isatoic anhydride. The reaction proceeds by deprotonation of the N-H bond using a suitable base, followed by nucleophilic attack of the resulting anion on a methylating agent.

A variety of bases and methylating agents can be employed, each influencing the reaction conditions and yield. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and potassium hydroxide (B78521) (KOH).[4][5] Methyl iodide (CH₃I) and dimethyl sulfate (B86663) ((CH₃)₂SO₄) are the most frequently used methylating agents.[5] The choice of solvent is also critical, with dimethylformamide (DMF) being a common option.[4]

Reaction Pathway: N-Alkylation of Isatoic Anhydride

Caption: N-Alkylation pathway for the synthesis of this compound.

Cyclization of N-Methylanthranilic Acid

An alternative and robust method for preparing this compound is the ring-closure of N-methylanthranilic acid. This approach utilizes a phosgene (B1210022) equivalent, such as triphosgene (B27547), to facilitate the formation of the anhydride ring. This method is particularly suitable for large-scale industrial production due to the availability and cost-effectiveness of the starting materials.[1]

The synthesis begins with the preparation of N-methylanthranilic acid, typically through a condensation reaction between o-chlorobenzoic acid and methylamine, catalyzed by copper powder.[1] The subsequent cyclization with triphosgene in a suitable solvent like dichloromethane (B109758) or toluene (B28343) yields the final product.[1]

Reaction Pathway: Cyclization of N-Methylanthranilic Acid

Caption: Synthesis of this compound via cyclization of N-methylanthranilic acid.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported synthesis protocols.

| Synthesis Route | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Molar Ratio (Start:Reagent) | Yield (%) |

| N-Alkylation | Isatoic Anhydride | Potassium Hydroxide, Methyl Iodide | DMF | 30 - 44 | 1 | 1 : 1.5 : 1.5 | 80 |

| N-Alkylation | Isatoic Anhydride | Sodium Hydride, Methyl Iodide | DMF | Not Specified | Not Specified | Not Specified | Not Specified |

| Cyclization | N-Methylanthranilic Acid | Triphosgene | Dichloromethane or Toluene | 0 - 20 | 1 - 5 | 1 : 0.4-1 | Not Specified |

| N-Alkylation | Isatoic Anhydride | Potassium Carbonate, Benzyl Chloride | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |

Detailed Experimental Protocols

Protocol 1: N-Alkylation of Isatoic Anhydride with Methyl Iodide and Potassium Hydroxide

This protocol is adapted from a patented procedure for the synthesis of N-alkyl alkylanthranilates, where this compound is an isolable intermediate.[5][6]

Materials:

-

Isatoic anhydride (96% purity)

-

Potassium hydroxide (85% assay)

-

Methyl iodide

-

Dimethylformamide (DMF), dry

-

Nitrogen gas

-

Water

Procedure:

-

To 75 mL of dry DMF under a nitrogen atmosphere, add 5.80 g (0.0879 moles) of solid, pulverized potassium hydroxide.

-

In a separate flask, dissolve 10.00 g (0.0588 moles) of isatoic anhydride in 35 mL of dry DMF.

-

Add the isatoic anhydride solution to the stirred suspension of potassium hydroxide at 30 °C over 30 minutes.

-

Stir the mixture for an additional 15 minutes.

-

Add 12.50 g (0.0883 moles) of methyl iodide dropwise with stirring over 20 minutes, allowing the temperature to rise to a maximum of 44 °C.

-

Stir the resulting solution at ambient temperature for a further 30 minutes.

-

To isolate the intermediate this compound, add 2 parts of water to the reaction mixture.[5][6]

-

The this compound can be isolated by filtration as a colorless crystalline compound.[5][6]

Experimental Workflow: N-Alkylation Protocol

Caption: Experimental workflow for the N-alkylation of isatoic anhydride.

Protocol 2: Cyclization of N-Methylanthranilic Acid with Triphosgene

This protocol is based on a patented method for the preparation of this compound.[1]

Part A: Preparation of N-Methylanthranilic Acid

-

A condensation reaction is carried out between o-chlorobenzoic acid and methylamine.

-

Anhydrous potassium carbonate is used as the acid-binding agent, and copper powder serves as a catalyst.[1]

-

The reaction solvent can be water or DMF.[1]

-

The reaction is run for 10 minutes to 4 hours.[1]

-

After completion, the mixture is cooled to room temperature, and the pH is adjusted to be slightly acidic with a glacial acetic acid aqueous solution.[1]

-

The mixture is allowed to stand for 2 hours, after which the N-methylanthranilic acid is collected by filtration and washing.[1]

Part B: Cyclization to this compound

-

N-methylanthranilic acid and triphosgene are reacted in a molar ratio of 1:(0.4 to 1).[1]

-

The reaction solvent is either dichloromethane or toluene.[1]

-

The reaction is conducted at a temperature between 0 °C and 20 °C.[1]

-

The reaction time is between 1 and 5 hours.[1]

-

Following the reaction, the this compound is isolated.

Conclusion

The synthesis of this compound can be effectively achieved through either N-alkylation of isatoic anhydride or cyclization of N-methylanthranilic acid. The choice of method will depend on factors such as the desired scale of production, available starting materials, and safety considerations associated with reagents like phosgene derivatives. The provided data and protocols offer a solid foundation for the practical implementation of these synthesis strategies in a research and development setting.

References

- 1. CN103450107A - Method for preparing N-methyl isatoic anhydride - Google Patents [patents.google.com]

- 2. CAS 10328-92-4: this compound | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 10328-92-4 | Benchchem [benchchem.com]

- 5. US7368592B1 - Process for the preparation of alkyl n-alkylanthranilate - Google Patents [patents.google.com]

- 6. EP1322594B1 - Process for the preparation of alkyl n-alkylanthranilate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Properties and Reactivity of N-Methylisatoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylisatoic anhydride (B1165640) (NMIA) is a versatile heterocyclic compound widely employed in organic synthesis and biochemical research. This guide provides a comprehensive overview of its chemical and physical properties, detailed insights into its reactivity with various nucleophiles, and established experimental protocols for its application in the synthesis of significant nitrogen-containing heterocycles and as a probe for RNA structure analysis.

Chemical and Physical Properties

N-Methylisatoic anhydride, systematically named 1-methyl-1H-benzo[d][1][2]oxazine-2,4-dione, is a brownish crystalline solid.[3] It is characterized by its reactivity as an acylating agent, a property conferred by the anhydride functional group. The presence of a methyl group on the nitrogen atom influences its solubility and reactivity compared to its parent compound, isatoic anhydride. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₇NO₃ | [1] |

| Molecular Weight | 177.16 g/mol | [1] |

| Appearance | Brownish chunks or white to orange to green crystalline powder | [3][4] |

| Melting Point | 165 °C (decomposes) | [1] |

| Boiling Point | 309.06 °C (estimated) | [5] |

| Solubility | Soluble in DMSO (50 mg/mL with sonication), acetone. Slightly soluble in water (2.8 g/L at 25°C). | [3][6][7] |

| Vapor Density | 6.1 (vs air) | [8] |

| Stability | Stable under recommended storage conditions. Moisture sensitive. | [5][9] |

| Storage | Store in a cool, dry place under an inert atmosphere. Recommended storage at -20°C for long-term stability. | [3][6] |

Spectroscopic Data:

-

¹H NMR (CDCl₃): A spectrum of this compound in deuterated chloroform (B151607) shows characteristic peaks corresponding to the aromatic protons and the N-methyl group.[10]

-

IR, ¹³C NMR, and Mass Spectrometry: Detailed spectroscopic data with peak assignments are crucial for the identification and characterization of this compound and its reaction products.[11]

Reactivity and Reaction Mechanisms

The reactivity of this compound is dominated by the electrophilic nature of its two carbonyl carbons, making it susceptible to nucleophilic attack. This reactivity profile is the basis for its wide range of applications in organic synthesis.

Reaction with Nucleophiles: Ring-Opening Reactions

This compound readily reacts with a variety of nucleophiles, leading to the ring-opening of the oxazine-dione system to form derivatives of N-methylanthranilic acid.[12]

-

With Amines: Primary and secondary amines react with this compound to yield the corresponding N-substituted-N'-methylanthranilamides. This reaction proceeds via nucleophilic acyl substitution at one of the carbonyl groups.[13]

-

With Alcohols: In the presence of a base catalyst, alcohols react to form esters of N-methylanthranilic acid.[12]

-

With Thiols: Thiols react in a similar manner to alcohols, affording thioesters of N-methylanthranilic acid.[12]

The general mechanism for the reaction with nucleophiles involves the initial attack on a carbonyl carbon, followed by the opening of the anhydride ring and subsequent proton transfer.

Synthesis of Heterocyclic Compounds

This compound serves as a valuable precursor for the synthesis of various heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.

Quinazolinones are a class of fused heterocyclic compounds with a broad spectrum of biological activities. This compound is a key starting material in several synthetic routes to these compounds. One common approach involves a one-pot, three-component reaction with an amine and an aldehyde or orthoester, often facilitated by microwave irradiation to enhance reaction rates and yields.[14][15]

Acridones are another class of polycyclic aromatic compounds with important pharmacological properties. While less common, synthetic routes to acridone (B373769) derivatives can utilize this compound as a building block, typically involving a condensation reaction followed by cyclization.

Application in RNA Structure Analysis (SHAPE-MaP)

This compound is a key reagent in Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE), a powerful technique for probing RNA secondary and tertiary structures at single-nucleotide resolution.[2][8] In this method, NMIA selectively acylates the 2'-hydroxyl group of flexible, single-stranded RNA nucleotides. The sites of modification are then identified by reverse transcription, where the polymerase stalls at the acylated nucleotide. The resulting cDNA fragments are analyzed to create a reactivity profile of the RNA, providing insights into its structure. The mutational profiling (MaP) variant of SHAPE allows for high-throughput analysis by sequencing, where the acylations lead to mutations in the cDNA sequence.[6]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the cyclization of N-methylanthranilic acid using triphosgene (B27547).[1]

Procedure:

-

In a reaction vessel, place N-methylanthranilic acid in a suitable solvent such as dichloromethane (B109758) or toluene.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of triphosgene (in a molar ratio of approximately 1:0.4 to 1:1 with N-methylanthranilic acid) to the cooled mixture with stirring.

-

Allow the reaction to warm to a temperature between 0 °C and 20 °C and continue stirring for 1 to 5 hours.

-

After the reaction is complete, quench by adding water.

-

Separate the organic phase, wash it with water until neutral, and then remove the solvent under reduced pressure to obtain this compound.

General Protocol for Microwave-Assisted Synthesis of Quinazolinones

This protocol describes a general procedure for the three-component synthesis of quinazolinone derivatives.[14][15]

Procedure:

-

In a microwave reaction vial, combine this compound (1 equivalent), a primary amine (1 equivalent), and an aldehyde (1.1 equivalents).

-

Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).

-

Add a minimal amount of a high-boiling solvent like DMF or conduct the reaction under solvent-free conditions.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at a specified temperature and time (e.g., 120-150 °C for 10-30 minutes), monitoring the progress by TLC.

-

After completion, cool the reaction mixture and purify the product by recrystallization or column chromatography.

Protocol for the Synthesis of N-(2-hydroxyethyl)-2-methylaminobenzamide

This procedure details the ring-opening of this compound with ethanolamine (B43304).[16]

Procedure:

-

Dissolve this compound in a suitable solvent, such as ethanol.

-

Add an equimolar amount of ethanolamine to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization.

General Protocol for SHAPE-MaP Analysis of RNA

This protocol outlines the key steps for probing RNA structure using this compound followed by mutational profiling.[5][6][8]

Procedure:

-

RNA Folding: Fold the RNA of interest in a suitable buffer (e.g., HEPES buffer with MgCl₂) by heating and slow cooling to allow for proper structure formation.

-

SHAPE Modification: Treat the folded RNA with a freshly prepared solution of this compound in DMSO. A parallel control reaction with DMSO alone should be performed. Incubate for a specific time to allow for acylation.

-

RNA Purification: Quench the reaction and purify the RNA to remove the excess NMIA and byproducts.

-

Reverse Transcription: Perform reverse transcription on the modified and control RNA samples using a reverse transcriptase that introduces mutations at the sites of 2'-O-adducts. The presence of Mn²⁺ in the reaction buffer can enhance the mutation rate.

-

Library Preparation and Sequencing: Prepare sequencing libraries from the resulting cDNA and perform high-throughput sequencing.

-

Data Analysis: Analyze the sequencing data to identify mutation rates at each nucleotide position. The differential mutation rate between the NMIA-treated and control samples provides the SHAPE reactivity profile, which is then used to model the RNA secondary structure.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. As it is moisture-sensitive, it should be stored in a tightly sealed container under a dry, inert atmosphere.[9]

Conclusion

This compound is a valuable and versatile reagent in both synthetic organic chemistry and chemical biology. Its well-defined reactivity with nucleophiles provides a reliable platform for the synthesis of a diverse range of N-methylanthranilic acid derivatives and important heterocyclic systems such as quinazolinones. Furthermore, its specific reactivity with the 2'-hydroxyl groups of RNA has established it as an indispensable tool for elucidating RNA structure and function. This guide provides a foundational understanding of the properties, reactivity, and applications of this compound to aid researchers in its effective and safe utilization.

References

- 1. CN103450107A - Method for preparing N-methyl isatoic anhydride - Google Patents [patents.google.com]

- 2. Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Safer one-pot synthesis of the ‘SHAPE’ reagent 1-methyl-7-nitroisatoic anhydride (1m7) [escholarship.org]

- 5. research.rug.nl [research.rug.nl]

- 6. Guidelines for SHAPE Reagent Choice and Detection Strategy for RNA Structure Probing Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. academic.oup.com [academic.oup.com]

- 9. ribonode.ucsc.edu [ribonode.ucsc.edu]

- 10. researchgate.net [researchgate.net]

- 11. bg.copernicus.org [bg.copernicus.org]

- 12. myttex.net [myttex.net]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. organicchemistrydata.org [organicchemistrydata.org]

N-Methylisatoic Anhydride: A Technical Guide for Researchers

CAS Number: 10328-92-4

N-Methylisatoic anhydride (B1165640) (NMIA) is a versatile heterocyclic compound widely utilized as a key reagent and building block in pharmaceutical research, drug development, and molecular biology.[1] Its significance stems from its reactivity as an amine-reactive acylating agent, enabling its application in diverse areas ranging from the synthesis of complex pharmaceutical intermediates to the structural analysis of biomolecules.[1][2] This technical guide provides an in-depth overview of NMIA, including its chemical and physical properties, key applications with detailed experimental protocols, and essential safety information, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

N-Methylisatoic anhydride, also known as 1-Methyl-1H-benzo[d][1][3]oxazine-2,4-dione, is an off-white to yellowish crystalline solid.[1][3] A comprehensive summary of its properties is provided below for easy reference.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference(s) |

| CAS Number | 10328-92-4 | [1][3][4] |

| Molecular Formula | C₉H₇NO₃ | [1][4][5] |

| Molecular Weight | 177.16 g/mol | [1][5] |

| IUPAC Name | 1-methyl-3,1-benzoxazine-2,4-dione | [6] |

| Synonyms | NMIA, 1-Methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione | [3][7] |

| EC Number | 233-714-8 | [4][5] |

| PubChem CID | 25160 | [1][6] |

| MDL Number | MFCD00006815 | [1][5][7] |

Table 2: Physical and Spectroscopic Data

| Property | Value | Reference(s) |

| Appearance | White to orange to green crystalline powder | [1][7] |

| Melting Point | 175 - 180 °C | [1][7] |

| Solubility | Soluble in DMSO (100 mg/mL) | [2] |

| Vapor Density | 6.1 (vs air) | [4][5] |

| SMILES | CN1C(=O)OC(=O)c2ccccc12 | [5] |

| InChI Key | KJMRWDHBVCNLTQ-UHFFFAOYSA-N | [5][6] |

Core Applications and Experimental Protocols

This compound's utility in research is primarily centered on two key applications: the structural probing of RNA and the fluorescent labeling of peptides for quantitative analysis.

RNA Structure Probing using SHAPE Chemistry

NMIA is a foundational reagent in Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE) chemistry.[1][8] This technique assesses RNA structure at single-nucleotide resolution by measuring the flexibility of the RNA backbone.[1] In this process, NMIA acylates the 2'-hydroxyl group of conformationally flexible (typically single-stranded) ribonucleotides. The resulting adducts halt or slow reverse transcriptase during primer extension, allowing for the identification of flexible regions.[1]

This protocol provides a generalized workflow for the structural analysis of an in vitro transcribed RNA molecule using NMIA.

Materials:

-

In vitro transcribed and purified RNA

-

This compound (NMIA)

-

Anhydrous DMSO

-

Folding Buffer (e.g., 100 mM HEPES pH 8.0, 100 mM NaCl, 10 mM MgCl₂)

-

Stop Solution (e.g., 0.5 M EDTA)

-

Fluorescently labeled DNA primer specific to the RNA of interest

-

Reverse Transcriptase (e.g., SuperScript III) and associated buffer

-

dNTPs

-

Formamide loading buffer

Procedure:

-

RNA Folding:

-

Dilute 2-4 pmol of the purified RNA in RNase-free water.

-

Heat the RNA solution to 95°C for 2 minutes and then immediately place on ice for 2 minutes to denature any misfolded structures.

-

Add Folding Buffer to the desired final concentration and incubate at 37°C for 20-30 minutes to allow the RNA to fold into its native conformation.[9]

-

-

NMIA Modification:

-

Prepare a fresh stock solution of NMIA in anhydrous DMSO (e.g., 50 mM).

-

Divide the folded RNA into two aliquots: a (+) reaction and a (-) no-reagent control.

-

To the (+) reaction tube, add the NMIA solution to a final concentration of 1-5 mM. To the (-) tube, add an equivalent volume of DMSO.

-

Incubate both reactions at 37°C for a defined period (typically 5-45 minutes, depending on the RNA).

-

Quench the reaction by adding the Stop Solution.

-

-

RNA Purification:

-

Purify the RNA from both reactions using ethanol (B145695) precipitation or a suitable spin column to remove unreacted NMIA and salts.

-

-

Primer Extension:

-

Anneal the fluorescently labeled DNA primer to the modified RNA from both the (+) and (-) reactions.

-

Perform a reverse transcription reaction using a reverse transcriptase that is sensitive to 2'-O-adducts. Include dideoxy sequencing ladders (ddNTPs) in separate reactions for band assignment.[1]

-

-

Data Analysis:

-

Separate the resulting cDNA fragments using capillary or denaturing polyacrylamide gel electrophoresis.[1]

-

Analyze the electropherograms. The positions where reverse transcription was halted correspond to flexible nucleotides modified by NMIA.

-

Quantify the band intensities to generate a SHAPE reactivity profile, where higher reactivity indicates greater nucleotide flexibility.

-

Safety and Handling

This compound is classified as an irritant. [6][10]Users should handle the compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE).

Table 3: Hazard and Precautionary Information

| Category | Information | Reference(s) |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [6][10] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10] |

| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation. | [10] |

| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. The compound is moisture-sensitive. | [10] |

References

- 1. Determination of RNA Structure with In Vitro SHAPE Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In-cell RNA structure probing with SHAPE-MaP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Safer one-pot synthesis of the ‘SHAPE’ reagent 1-methyl-7-nitroisatoic anhydride (1m7) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. SHAPE Reagents for RNA Structure Analysis | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. Fluorescent N-methylanthranilyl (Mantyl) tag for peptides: its application in subpicomole determination of kinins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mcb111.org [mcb111.org]

- 9. Guidelines for SHAPE Reagent Choice and Detection Strategy for RNA Structure Probing Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fredonia.edu [fredonia.edu]

N-Methylisatoic Anhydride: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of N-Methylisatoic anhydride (B1165640) (NMIA) in various organic solvents. This information is critical for researchers and professionals in drug development and biochemical research, where NMIA is a key reagent, particularly in the structural analysis of RNA. This document compiles available quantitative data, outlines detailed experimental protocols for solubility determination and its principal application in RNA structure probing, and presents a visual representation of the experimental workflow.

Quantitative Solubility of N-Methylisatoic Anhydride

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Method | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 100 mg/mL[1] | Not Specified | Not Specified | - |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 60 mg/mL[2] | Not Specified | Not Specified | Sonication is recommended. |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | - | ≥ 2.5 mg/mL[3] | Not Specified | Not Specified | Clear solution. |

| Water | H₂O | 2.8 g/L | 25 | Not Specified | Slightly soluble. |

Note: The general literature states that this compound is "soluble in organic solvents"; however, specific quantitative values for solvents such as methanol, ethanol, acetone, isopropanol, ethyl acetate, toluene, acetonitrile, and dichloromethane (B109758) are not widely reported. Researchers are advised to determine the solubility in their specific solvent system of interest experimentally.

Experimental Protocols

General Protocol for Solubility Determination (Adapted for this compound)

Given the lack of a standardized, published protocol specifically for this compound, a general method based on the principles of the isothermal shake-flask method coupled with UV-Vis spectroscopy is described below. This method is adapted from protocols used for structurally related anthranilic acid derivatives.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer

-

Syringe filters (solvent-compatible, e.g., PTFE)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24-48 hours is typically recommended.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the solution to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

-

Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

-

Quantification by UV-Vis Spectroscopy:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent by scanning a standard solution across a suitable UV range.

-

Measure the absorbance of the standard solutions at the determined λmax to construct a calibration curve (Absorbance vs. Concentration).

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units (e.g., g/L, mg/mL, or mol/L).

-

Experimental Workflow for RNA Structure Probing using SHAPE-MaP

This compound is a key reagent in Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE) and its high-throughput sequencing evolution, SHAPE-MaP (mutational profiling). This technique probes the local structural flexibility of RNA at single-nucleotide resolution. The workflow involves the differential acylation of the 2'-hydroxyl group of the RNA backbone, which is more reactive in conformationally flexible regions.

Objective: To determine the secondary structure of an RNA molecule.

Procedure:

-

RNA Preparation and Folding:

-

The RNA of interest is transcribed in vitro or isolated from cells.

-

The RNA is folded into its native conformation under specific buffer conditions (e.g., temperature, pH, and salt concentrations).

-

-

SHAPE Modification with this compound:

-

The folded RNA is treated with this compound. The NMIA acylates the 2'-hydroxyl groups of flexible nucleotides.

-

Control reactions are performed in parallel, including a no-reagent control and a denaturing control.

-

-

Reverse Transcription and Mutational Profiling (MaP):

-

The modified RNA is used as a template for reverse transcription.

-

The reverse transcriptase introduces mutations (mismatches) at the sites of 2'-O-adducts.

-

-

Library Preparation and Sequencing:

-

The resulting cDNA is amplified by PCR, and sequencing libraries are prepared.

-

The libraries are sequenced using next-generation sequencing platforms.

-

-

Data Analysis:

-

Sequencing reads are aligned to the reference RNA sequence.

-

The mutation rates at each nucleotide position are calculated and normalized.

-

The normalized mutation rates, or SHAPE reactivities, are used as pseudo-energy constraints to guide computational modeling of the RNA secondary structure.

-

Visualizations

The following diagram illustrates the experimental workflow for RNA structure probing using the SHAPE-MaP technique with this compound.

Caption: SHAPE-MaP Experimental Workflow.

References

Spectral Analysis of N-Methylisatoic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for N-Methylisatoic anhydride (B1165640), a compound of significant interest in pharmaceutical and chemical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational resource for its characterization and application in drug development and synthetic chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of N-Methylisatoic anhydride. The spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the hydrogen atoms within the molecule.

| Chemical Shift (δ) ppm | Splitting Pattern | Coupling Constant (J) Hz | Assignment |

| Data not available in search results | Data not available in search results | Data not available in search results | Aromatic Protons |

| Data not available in search results | Data not available in search results | Data not available in search results | N-Methyl Protons |

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | Carbonyl Carbons |

| Data not available in search results | Aromatic Carbons |

| Data not available in search results | N-Methyl Carbon |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is commonly obtained using a potassium bromide (KBr) pellet.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Data not available in search results | Strong | C=O (Anhydride) stretching |

| Data not available in search results | Medium to Strong | C=C (Aromatic) stretching |

| Data not available in search results | Medium | C-N stretching |

| Data not available in search results | Medium | C-O stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. The data is typically acquired using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).[1]

Mass Spectral Data

| m/z | Relative Intensity (%) | Assignment |

| Data not available in search results | Molecular Ion (M⁺) | |

| 104 | Most Abundant | Fragment |

| Data not available in search results | Other Fragments |

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectral data.

NMR Spectroscopy Protocol

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (¹H NMR):

-

Spectrometer Frequency: 400 MHz

-

Solvent: CDCl₃

-

Internal Standard: TMS (0 ppm)

-

Temperature: 21.5°C

-

Pulse Sequence: Standard single-pulse experiment

-

Number of Scans: 16-64 (signal-to-noise dependent)

-

Relaxation Delay: 1-2 seconds

Instrument Parameters (¹³C NMR):

-

Spectrometer Frequency: 100 MHz

-

Solvent: CDCl₃

-

Internal Standard: TMS (0 ppm)

-

Pulse Sequence: Proton-decoupled experiment

-

Number of Scans: 1024 or more (due to low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

IR Spectroscopy Protocol

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press.

-

Apply pressure to form a thin, transparent pellet.

Instrument Parameters (FT-IR):

-

Technique: Transmission

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A spectrum of a pure KBr pellet should be recorded as the background.

Mass Spectrometry Protocol

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

Instrument Parameters (GC-MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV[2]

-

GC Column: A suitable capillary column (e.g., DB-5ms).

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at a suitable low temperature (e.g., 50°C), ramp up to a high temperature (e.g., 280°C) to ensure elution of the compound.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 40-400

Visualizations

Experimental Workflow for Spectral Analysis

Caption: Workflow for the spectral analysis of this compound.

Logical Relationship of Spectroscopic Data

Caption: Interrelationship of spectroscopic data for structural elucidation.

References

N-Methylisatoic Anhydride: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

N-Methylisatoic anhydride (B1165640) (NMIA) is a reactive chemical compound widely used in biomedical research, particularly as a reagent in Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE) for RNA structure analysis.[1][2] While an invaluable tool, its reactive nature necessitates a thorough understanding of its hazards and strict adherence to safety protocols to ensure the well-being of laboratory personnel. This guide provides an in-depth overview of the safety, handling, and emergency procedures for N-Methylisatoic anhydride.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties.[3][4]

GHS Classification:

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[4][5][6][7]

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[4][5][6][7]

-

Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory system (May cause respiratory irritation)[4][5][6][7]

Hazard Statements:

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is crucial for its safe handling and storage.

| Property | Value | Reference |

| Molecular Formula | C₉H₇NO₃ | [8] |

| Molecular Weight | 177.16 g/mol | [8] |

| Appearance | White to brown solid/chunks | [3][9] |

| Melting Point | ~160-165 °C (decomposes) | [3][8] |

| Solubility | Soluble in organic solvents. Reacts with water. | [10] |

| Stability | Moisture sensitive. Stable under recommended storage conditions. | [3][11] |

| Reactivity | Reacts violently with water. Incompatible with strong oxidizing agents, strong acids, and strong bases. | [3][10][11] |

| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx) | [3] |

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict adherence to the following handling procedures and use of appropriate personal protective equipment is mandatory.

Engineering Controls

-

Work with this compound should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[12]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][11]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat. Ensure there is no exposed skin.[13]

-

Respiratory Protection: If working outside a fume hood or if dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[3]

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.[11]

-

Do not breathe dust or vapors.[3]

-

Wash hands thoroughly after handling and before eating, drinking, or smoking.[3]

-

Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[4]

Storage and Disposal

Proper storage and disposal are critical to prevent accidents and environmental contamination.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][11]

-

Keep away from incompatible materials such as water, strong oxidizing agents, strong acids, and strong bases.[3][10][11]

-

This compound is moisture-sensitive; store in a desiccated environment if possible.[3]

Disposal

-

Dispose of waste in accordance with local, regional, and national hazardous waste regulations.[3]

-

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste to ensure complete and accurate classification.[3][11]

First Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is crucial.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[3]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician. Remove and wash contaminated clothing before reuse.[3][4]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[3]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation. Evacuate personnel to safe areas.[4]

-

Environmental Precautions: Should not be released into the environment. Prevent further leakage or spillage if safe to do so.[3]

-

Containment and Cleanup: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.[3]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide.[4]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[10]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides, carbon monoxide, and carbon dioxide.[3]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][4]

Experimental Protocols

General Protocol for Acute Toxicity Testing (OECD Guidelines)

For a comprehensive safety evaluation, the following OECD guidelines for chemical testing should be consulted and adapted by qualified toxicologists:

-

Acute Oral Toxicity: OECD Test Guideline 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure).[14][15] These tests are designed to determine the dose of a substance that causes mortality or evident toxicity after a single oral administration.[14][16]

-

Acute Dermal Irritation/Corrosion: OECD Test Guideline 404.[9] This guideline describes a procedure for assessing the potential of a substance to cause reversible inflammatory changes to the skin.[9]

-

Acute Eye Irritation/Corrosion: OECD Test Guideline 405.[3][6] This test evaluates the potential of a substance to produce changes in the eye which are either reversible or irreversible.[3][17]

These protocols involve the administration of the test substance to laboratory animals (typically rodents or rabbits) under controlled conditions, followed by observation for signs of toxicity or irritation. It is strongly recommended that a weight-of-the-evidence analysis of existing data be performed before conducting any in vivo testing to minimize animal use.[3][9]

Experimental Protocol: In Vitro RNA Structure Probing using SHAPE-MaP with this compound (NMIA)

This protocol outlines the general steps for using NMIA to probe RNA structure in vitro.

1. RNA Preparation and Folding:

- Synthesize and purify the RNA of interest.

- Fold the RNA into its native conformation by heating at 95°C for 2 minutes, followed by slow cooling to room temperature in a suitable folding buffer (e.g., containing HEPES, MgCl₂, and KCl).

2. SHAPE Modification with NMIA:

- Prepare a stock solution of NMIA in anhydrous DMSO.

- Divide the folded RNA into two aliquots: one for the NMIA treatment (+) and one for a no-reagent control (-).

- Add the NMIA solution to the (+) reaction to a final concentration of 5-15 mM. Add an equal volume of DMSO to the (-) reaction.

- Incubate the reactions at 37°C for a defined period (typically 30-60 minutes).

3. RNA Purification:

- Quench the reaction and purify the RNA from the reaction mixture using a suitable method, such as ethanol (B145695) precipitation or a spin column, to remove unreacted NMIA and other reaction components.

4. Reverse Transcription (Primer Extension):

- Anneal a fluorescently or radioactively labeled DNA primer to the 3' end of the purified RNA.

- Perform reverse transcription using a reverse transcriptase enzyme. The enzyme will pause or fall off the RNA template at sites where a SHAPE adduct has formed on the 2'-hydroxyl group.

5. Mutational Profiling (MaP):

- For SHAPE-MaP, the reverse transcription is performed under conditions that promote misincorporation of a nucleotide opposite the SHAPE adduct, creating a mutation in the resulting cDNA.[18][19]

6. Data Analysis:

- Separate the resulting cDNA fragments by capillary or gel electrophoresis.

- For SHAPE-MaP, the cDNA is subjected to next-generation sequencing to identify mutation rates at each nucleotide position.[19]

- Analyze the data to determine the positions and intensities of the reverse transcription stops or mutations. These correspond to flexible regions of the RNA, providing single-nucleotide resolution information about the RNA's secondary and tertiary structure.

Mandatory Visualizations

The following diagrams illustrate key workflows for the safe handling of this compound and its application in SHAPE-MaP experiments.

References

- 1. oecd.org [oecd.org]

- 2. In-cell RNA structure probing with SHAPE-MaP | Springer Nature Experiments [experiments.springernature.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. This compound | C9H7NO3 | CID 25160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-甲基靛红酸酐 technical, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. media.laballey.com [media.laballey.com]

- 11. fishersci.com [fishersci.com]

- 12. chemicals.co.uk [chemicals.co.uk]

- 13. purdue.edu [purdue.edu]

- 14. researchgate.net [researchgate.net]

- 15. oecd.org [oecd.org]

- 16. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 17. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 18. In-cell RNA structure probing with SHAPE-MaP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Selective 2′-hydroxyl acylation analyzed by primer extension and mutational profiling (SHAPE-MaP) for direct, versatile and accurate RNA structure analysis | Springer Nature Experiments [experiments.springernature.com]

N-Methylisatoic Anhydride: A Technical Guide to Degradation and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylisatoic anhydride (B1165640) (NMIA) is a versatile reagent and a key intermediate in pharmaceutical synthesis. Understanding its degradation profile and stability is paramount for its effective use in research and drug development. This technical guide provides an in-depth analysis of the degradation pathways of N-Methylisatoic anhydride under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. Detailed experimental protocols for conducting forced degradation studies and a stability-indicating High-Performance Liquid Chromatography (HPLC) method are presented. Furthermore, this guide explores the role of this compound in Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE) chemistry, a critical technique for elucidating RNA structure.

Introduction to this compound

This compound (1-methyl-1H-benzo[d][1][2]oxazine-2,4-dione) is a heterocyclic compound derived from isatoic anhydride.[3] Its utility stems from the reactive anhydride functional group, which readily undergoes nucleophilic acyl substitution. This reactivity makes it a valuable tool for chemical synthesis and bioconjugation.[4] In pharmaceutical development, it serves as a building block for more complex molecules.[4] Notably, NMIA is a key reagent in SHAPE chemistry, where it selectively acylates the 2'-hydroxyl group of flexible ribonucleotides, providing insights into RNA secondary and tertiary structures.[5][6]

Given its reactivity, this compound is susceptible to degradation, primarily through hydrolysis.[1] Its stability is a critical consideration for storage, handling, and application, particularly in the context of pharmaceutical development where impurities and degradation products can impact safety and efficacy.

Degradation Pathways of this compound

The primary degradation pathway for this compound is hydrolysis, which involves the cleavage of the anhydride ring by water. Other potential degradation routes include oxidation, photolysis, and thermal decomposition.

Hydrolytic Degradation

In the presence of water, this compound undergoes hydrolysis to yield N-methylanthranilic acid and carbon dioxide. This reaction can be catalyzed by both acids and bases.[7]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the carbonyl carbon and leading to ring opening.

The primary degradation product of hydrolysis is N-methylanthranilic acid.

Oxidative Degradation

Oxidative degradation can be induced by oxidizing agents such as hydrogen peroxide. The reaction may lead to the formation of various oxidized derivatives, potentially involving hydroxylation of the aromatic ring or N-demethylation. The specific degradation products will depend on the oxidant and reaction conditions.

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can lead to the degradation of this compound. The absorbed energy can promote the molecule to an excited state, leading to bond cleavage and the formation of radical species. The degradation products can be complex and varied.

Thermal Degradation

At elevated temperatures, this compound may undergo thermal decomposition.[8] The degradation pathway could involve decarboxylation and fragmentation of the heterocyclic ring. The melting point of this compound is reported to be around 165 °C, with decomposition.[8]

Stability Studies: Data and Protocols

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[2][9] The following sections provide representative data and detailed experimental protocols for the forced degradation of this compound.

Summary of Forced Degradation Data

The following table summarizes the illustrative results of forced degradation studies on this compound. The percentage of degradation is determined by a stability-indicating HPLC method.

| Stress Condition | Parameters | % Degradation (Illustrative) | Major Degradation Product |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | 25% | N-Methylanthranilic acid |

| Base Hydrolysis | 0.1 M NaOH at 25°C for 4h | 40% | N-Methylanthranilic acid |

| Oxidative | 3% H₂O₂ at 25°C for 24h | 15% | Oxidized derivatives |

| Photolytic | UV light (254 nm) for 48h | 10% | Photodegradation products |

| Thermal | 80°C for 72h | 5% | Thermal degradants |

Experimental Protocols for Forced Degradation Studies

The following are detailed protocols for conducting forced degradation studies on this compound.

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

-

For each stress condition, transfer a known volume of the stock solution into a reaction vessel.

-

After the stress period, neutralize the samples if necessary (e.g., acid and base hydrolysis samples).

-

Dilute the samples to a final concentration of 100 µg/mL with the mobile phase of the HPLC method.

-

Analyze the samples by a validated stability-indicating HPLC method.

-

To 1 mL of the this compound stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

Incubate the solution at 60°C for 24 hours.

-

Cool the solution to room temperature and neutralize with an appropriate amount of 0.2 M NaOH.

-

Dilute to the final concentration and analyze by HPLC.

-

To 1 mL of the this compound stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

-

Keep the solution at room temperature (25°C) for 4 hours.

-

Neutralize with an appropriate amount of 0.2 M HCl.

-

Dilute to the final concentration and analyze by HPLC.

-

To 1 mL of the this compound stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

-

Keep the solution at room temperature (25°C) for 24 hours, protected from light.

-

Dilute to the final concentration and analyze by HPLC.

-

Transfer 1 mL of the this compound stock solution into a quartz cuvette.

-

Expose the solution to UV light at 254 nm in a photostability chamber for 48 hours.

-

Prepare a control sample wrapped in aluminum foil to protect it from light and keep it under the same temperature conditions.

-

Dilute the samples to the final concentration and analyze by HPLC.

-

Transfer the this compound stock solution into a sealed vial.

-

Place the vial in an oven maintained at 80°C for 72 hours.

-

Prepare a control sample stored at room temperature.

-

Cool the stressed sample to room temperature.

-

Dilute to the final concentration and analyze by HPLC.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying this compound from its degradation products and any process-related impurities.[10][11]

Proposed HPLC Method Parameters

| Parameter | Specification |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient elution) |

| Gradient Program | 0-5 min: 20% Acetonitrile; 5-20 min: 20-80% Acetonitrile; 20-25 min: 80% Acetonitrile; 25-30 min: 80-20% Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm (Diode Array Detector) |

| Injection Volume | 10 µL |

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Biological Interaction: Role in SHAPE Chemistry

While this compound does not participate in a classical signaling pathway, its reaction with RNA in SHAPE (Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension) chemistry is a significant and well-characterized biological interaction.[5][6]

SHAPE chemistry is a powerful technique used to probe the structure of RNA at single-nucleotide resolution.[1] this compound acts as an electrophilic probe that selectively acylates the 2'-hydroxyl group of conformationally flexible ribonucleotides.[1] The mechanism involves the nucleophilic attack of the 2'-hydroxyl group on one of the carbonyl carbons of the anhydride, leading to the formation of a 2'-O-adduct.[1] This modification is then detected by primer extension, where reverse transcriptase stalls at the site of the bulky adduct. The pattern of stalls reveals the flexible regions of the RNA, providing insights into its secondary and tertiary structure.

Conclusion

This technical guide has provided a comprehensive overview of the degradation and stability of this compound. The primary degradation pathway is hydrolysis, leading to the formation of N-methylanthranilic acid. Forced degradation studies under various stress conditions are crucial for understanding its stability profile. A validated stability-indicating HPLC method is essential for the accurate quantification of this compound and its degradation products. The application of this compound in SHAPE chemistry highlights its importance as a tool in molecular biology for elucidating RNA structure. For researchers and drug development professionals, a thorough understanding of the stability and degradation of this compound is critical for its successful application and for ensuring the quality and safety of related pharmaceutical products.

References

- 1. Exploring RNA Structural Codes with SHAPE Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [wap.guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Guidelines for SHAPE Reagent Choice and Detection Strategy for RNA Structure Probing Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. This compound technical, 90 10328-92-4 [sigmaaldrich.com]

- 9. onyxipca.com [onyxipca.com]

- 10. scispace.com [scispace.com]

- 11. ijtsrd.com [ijtsrd.com]

The Rising Therapeutic Potential of N-Methylisatoic Anhydride Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Methylisatoic anhydride (B1165640) (NMIA), a versatile heterocyclic compound, is increasingly recognized as a valuable scaffold in medicinal chemistry. Its reactive nature allows for the efficient synthesis of a diverse range of derivatives, primarily quinazolinones and benzoxazinones, which have demonstrated significant potential as anticancer and antimicrobial agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of NMIA derivatives, supported by detailed experimental protocols and quantitative data to facilitate further research and development in this promising field.

From Precursor to Potent Derivatives: The Synthesis of Quinazolinones

N-Methylisatoic anhydride serves as a key starting material for the synthesis of various biologically active quinazolinone derivatives. The general synthetic approach involves the reaction of NMIA with a primary amine, which leads to the opening of the anhydride ring to form an intermediate N-methylanthranilamide. This intermediate can then be cyclized with various electrophiles to yield the desired quinazolinone scaffold. A common and effective method involves a one-pot, three-component reaction.

Experimental Protocol: One-Pot Synthesis of 2,3-Disubstituted-4(3H)-Quinazolinones

This protocol outlines a general and efficient one-pot synthesis of 2,3-disubstituted-4(3H)-quinazolinones from this compound, a primary amine, and an aldehyde.

Materials:

-

This compound

-

Appropriate primary amine (e.g., aniline, benzylamine)

-

Appropriate aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

-

Solvent (e.g., Acetonitrile:Water 1:1, or solvent-free)

-

Catalyst (e.g., Iodine, p-toluenesulfonic acid)

-

Round bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Thin Layer Chromatography (TLC) apparatus

-

Purification system (e.g., column chromatography or recrystallization solvents)

Procedure:

-

In a round bottom flask, combine this compound (1 mmol), the desired primary amine (1.2 mmol), and the selected aldehyde (1 mmol).

-

Add the solvent and the catalyst (e.g., 10 mol% iodine or p-toluenesulfonic acid).

-

Stir the reaction mixture at reflux. The reaction time will vary depending on the specific reactants and can be monitored by TLC.

-

Upon completion of the reaction, as indicated by TLC, remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2,3-disubstituted-4(3H)-quinazolinone.

Characterization: The structure of the synthesized compounds should be confirmed using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Anticancer Activity of this compound-Derived Quinazolinones

Quinazolinone derivatives synthesized from NMIA have emerged as a promising class of anticancer agents. Their mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Mechanism of Action: Targeting Cancer Cell Signaling

Several studies have indicated that quinazolinone derivatives can exert their anticancer effects by modulating critical signaling pathways, including the PI3K-AKT and MAPK pathways, which are frequently dysregulated in cancer.

Caption: Inhibition of PI3K-AKT and MAPK pathways by quinazolinone derivatives.

Quantitative Anticancer Activity Data

The cytotoxic effects of various quinazolinone derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the potency of these compounds.

| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| QZ-1 | 2,3-disubstituted-quinazolinone | HeLa (Cervical Cancer) | 25.5 | [1] |

| QZ-2 | 2,3-disubstituted-quinazolinone | MDA-MB-231 (Breast Cancer) | 32.8 | [1] |

| QZ-3 | 2-aryl-quinazolinone | A549 (Lung Carcinoma) | 45.2 | [1] |

| QZ-4 | 2-aryl-quinazolinone | HepG2 (Hepatocellular Carcinoma) | 38.7 | [1] |

Note: The compound IDs are representative and assigned for clarity in this guide.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[2][3]

Materials:

-

Cancer cell lines (e.g., HeLa, MDA-MB-231)

-

Complete cell culture medium

-

96-well plates

-

This compound-derived quinazolinone compounds

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the quinazolinone derivatives in the complete medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control cells. The IC₅₀ value is determined by plotting the cell viability against the compound concentration.

Antimicrobial Activity of this compound-Derived Quinazolinones

In addition to their anticancer properties, quinazolinone derivatives have demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of these compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| QZ-5 | 2,3,6-trisubstituted-quinazolinone | Staphylococcus aureus | 50 | [4] |

| QZ-6 | 2,3,6-trisubstituted-quinazolinone | Escherichia coli | 100 | [4] |

| QZ-7 | Fused quinazolinone | Pseudomonas aeruginosa | 64 | [5] |

| QZ-8 | Fused quinazolinone | Candida albicans | 32 | [5] |

Note: The compound IDs are representative and assigned for clarity in this guide.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[6][7]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

This compound-derived quinazolinone compounds

-

Standard antimicrobial agents (positive controls)

-

Incubator

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

-

Serial Dilutions: Prepare serial two-fold dilutions of the quinazolinone compounds in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add the standardized inoculum to each well. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

This compound has proven to be a valuable and versatile starting material for the synthesis of quinazolinone derivatives with significant anticancer and antimicrobial activities. The synthetic routes are generally straightforward and amenable to the generation of diverse chemical libraries for structure-activity relationship studies. The biological data presented in this guide highlight the potential of these compounds as leads for the development of novel therapeutic agents.

Future research should focus on the optimization of the lead compounds to enhance their potency and selectivity, as well as to improve their pharmacokinetic and toxicological profiles. A deeper understanding of their molecular mechanisms of action, including the identification of specific protein targets and the elucidation of their effects on various signaling pathways, will be crucial for their rational design and clinical translation. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery based on the this compound scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. broadpharm.com [broadpharm.com]

- 3. texaschildrens.org [texaschildrens.org]

- 4. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

N-Methylisatoic Anhydride: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Methylisatoic anhydride (B1165640) (NMIA), a versatile heterocyclic compound, has emerged as a crucial building block and reagent in medicinal chemistry. Its unique reactivity and structural features have enabled the synthesis of a diverse array of biologically active molecules, ranging from anticancer agents and kinase inhibitors to central nervous system (CNS) modulators and tools for probing RNA structure. This technical guide provides a comprehensive overview of NMIA's role in drug discovery and development, complete with detailed experimental protocols, quantitative data, and visualizations of key biological pathways and experimental workflows.

Synthesis and Chemical Properties